molecular formula C10H12F3NO B049825 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone CAS No. 120568-86-7

1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone

Cat. No. B049825
M. Wt: 219.2 g/mol
InChI Key: OMYGRRAWGYIDIZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone, also known as TFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFEA is a trifluoromethyl ketone that contains a pyrrolidine ring and two ethenyl groups.

Mechanism Of Action

The mechanism of action of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone involves its ability to act as a strong electrophile due to the presence of the trifluoromethyl group. This electrophilicity allows 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone to react with nucleophiles such as amines, alcohols, and thiols. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to be particularly effective in the synthesis of trifluoromethylated compounds due to its ability to introduce the trifluoromethyl group into a variety of different substrates.

Biochemical And Physiological Effects

1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to have a number of biochemical and physiological effects. In particular, it has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone is its ability to introduce the trifluoromethyl group into a variety of different substrates. This makes it a useful reagent in organic synthesis and drug development. However, 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone can also be difficult to handle due to its high reactivity and toxicity. Careful handling and safety precautions are necessary when working with 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone.

Future Directions

There are a number of future directions for the study of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone. One area of interest is the development of new drugs and pharmaceuticals based on 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to be a potent inhibitor of acetylcholinesterase, making it a potential candidate for the development of new Alzheimer's disease therapies. Additionally, 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Other future directions for the study of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone include its use in the development of new materials and its potential applications in catalysis.

Synthesis Methods

The synthesis of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone involves the reaction between (3R,4R)-3,4-bis(ethenyl)pyrrolidine and trifluoroacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone.

Scientific Research Applications

1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of trifluoromethylated compounds. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has also been used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme inhibitors.

properties

CAS RN

120568-86-7

Product Name

1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone

Molecular Formula

C10H12F3NO

Molecular Weight

219.2 g/mol

IUPAC Name

1-[(3R,4R)-3,4-bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H12F3NO/c1-3-7-5-14(6-8(7)4-2)9(15)10(11,12)13/h3-4,7-8H,1-2,5-6H2/t7-,8-/m0/s1

InChI Key

OMYGRRAWGYIDIZ-YUMQZZPRSA-N

Isomeric SMILES

C=C[C@H]1CN(C[C@@H]1C=C)C(=O)C(F)(F)F

SMILES

C=CC1CN(CC1C=C)C(=O)C(F)(F)F

Canonical SMILES

C=CC1CN(CC1C=C)C(=O)C(F)(F)F

synonyms

Pyrrolidine, 3,4-diethenyl-1-(trifluoroacetyl)-, trans- (9CI)

Origin of Product

United States

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